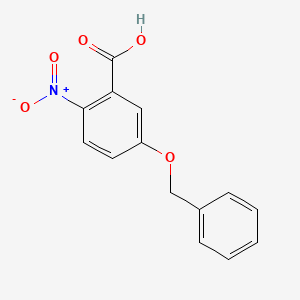

5-(Benzyloxy)-2-nitrobenzoic acid

説明

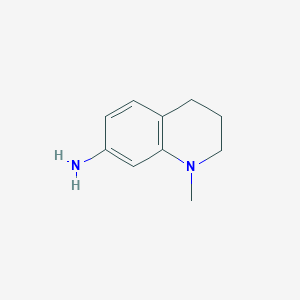

Synthesis Analysis

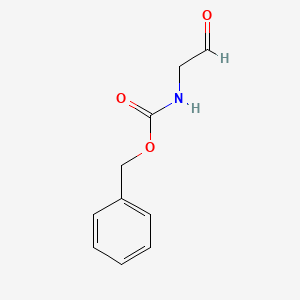

The synthesis of similar compounds has been reported. For example, acrylate monomers were synthesized by the reaction of 5-benzyloxy-2-(hydroxymethyl)-4H-pyran-4-one and 5-(benzyloxy)-2-{[4-(hydroxymethyl)-1,2,3-triazol-1-yl]methyl}-4H-pyran-4-one with acryloyl chloride in the presence of triethylamine .科学的研究の応用

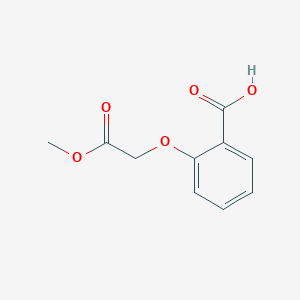

- Application Summary : This study focuses on the synthesis and characterization of cyclization products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. The research is part of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis .

- Methods of Application : The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

- Results : The study led to the synthesis of a pool of derivatives, which were tested for their inhibitory effect towards this target, demonstrating promising activities .

- Application Summary : This review explores different chemical derivatives used as anti-melanogenic compounds. These include different chemical compounds naturally present in plants and semi-synthetic and synthetic compounds inspired by these natural products .

- Methods of Application : After enzyme inhibition screening, various chemical compounds showed different therapeutic effects as tyrosinase inhibitors with different values of the inhibition constant and IC 50 .

- Results : The review shows how appropriately designed scaffolds inspired by the structures of natural compounds are used to develop novel synthetic inhibitors .

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester

Tyrosinase Inhibitors Naturally Present in Plants and Synthetic Modifications of These Natural Products as Anti-Melanogenic Agents

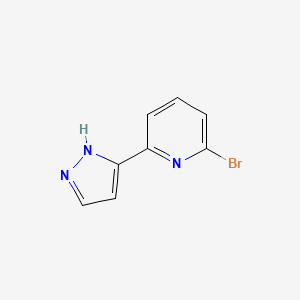

- Application Summary : This review discusses the selection of boron reagents for Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

- Methods of Application : The review analyses the seven main classes of boron reagent that have been developed. The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .

- Results : The review provides insights into the selection of boron reagents for specific Suzuki–Miyaura coupling conditions .

- Application Summary : This study discusses the oxidation and reduction reactions at the benzylic position, which is the carbon atom next to the aromatic ring. These reactions are important in the synthesis of various organic compounds .

- Methods of Application : The study discusses several methods for reducing nitro groups to amines, including using zinc or tin in dilute mineral acid, and sodium sulfide in ammonium hydroxide solution .

- Results : The study provides a comprehensive understanding of the mechanisms and applications of benzylic oxidations and reductions .

Selection of Boron Reagents for Suzuki–Miyaura Coupling

Benzylic Oxidations and Reductions

- Application Summary : This study discusses the catalytic protodeboronation of pinacol boronic esters. The research involves the use of less nucleophilic (3,5-bis(trifluoromethyl)phenyl) lithium for boron ate complex formation .

- Methods of Application : The study involves the use of different reagents and catalysts to achieve the desired reaction .

- Results : The study led to the synthesis of indolizidine 209B (13), a complex organic compound .

- Application Summary : 3-Benzyloxy-5-fluorophenylboronic acid is a chemical compound that is used in various chemical reactions .

- Methods of Application : The specific methods of application depend on the particular reaction in which this compound is used .

- Results : The results vary depending on the specific reaction and the other reagents used .

Catalytic Protodeboronation of Pinacol Boronic Esters

3-Benzyloxy-5-fluorophenylboronic Acid

特性

IUPAC Name |

2-nitro-5-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c16-14(17)12-8-11(6-7-13(12)15(18)19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIYIFIIMHKYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462758 | |

| Record name | 5-benzyloxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)-2-nitrobenzoic acid | |

CAS RN |

61340-15-6 | |

| Record name | 5-benzyloxy-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

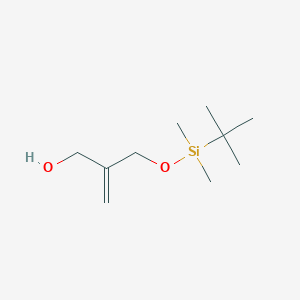

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。